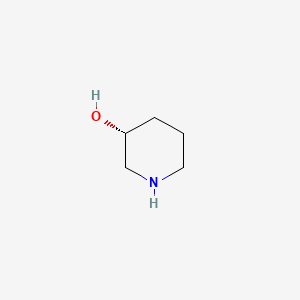

(R)-piperidin-3-ol

Descripción general

Descripción

(R)-Piperidin-3-ol, also known as (R)-1-hydroxy-2-methylpropyl piperidine, is an important organic compound with a variety of applications in scientific research. It is a chiral secondary alcohol with a molecular formula of C5H12NO and a molecular weight of 104.16 g/mol. It is a colorless liquid with a boiling point of 118-120°C, a melting point of -25°C, and a flash point of 40°C. (R)-Piperidin-3-ol has a distinct odor and is commonly used in the synthesis of pharmaceuticals, pesticides, and other chemicals. This compound is also used in the production of flavor and fragrance additives, as well as in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- (R)-Piperidin-3-ol has been synthesized through an enantiospecific, azide-free process, producing excellent yields. This method involves enantiospecific ring openings of enantiomerically pure compounds with diethyl malonate anion followed by decarboxylation (Babu et al., 2014).

Biological and Pharmaceutical Applications

- Optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template were developed for potential treatment of neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder. The efficacy of these compounds varies based on stereochemistry, affecting their affinity for dopamine, serotonin, and norepinephrine transporters (Kharkar et al., 2009).

Chemical Characterization and Stereochemistry

- Spectral data have been utilized to understand the structure of piperidin 3-ol alkaloids, with the discovery of new compounds like spectaline and iso-6 cassine (Christofidis et al., 1977).

- Circular dichroism measurements have been employed to determine the conformation and absolute configuration of compounds like (R)-quinuclidin-3-ol, (R)-1-methylpiperidin-3-ol, and (R)-piperidin-3-ol (Ringdahl et al., 1981).

Neurological Research and Potential Therapeutics

- Piperidin-3-ol derivatives have been researched for their neuroprotective effects, with compounds like Ro 63-1908 showing potential as subtype-selective N-methyl-d-aspartate (NMDA) antagonists. Such compounds can be neuroprotective against glutamate-induced toxicity and useful in treating neurological disorders (Gill et al., 2002).

Chemotherapeutic and Anticancer Research

- Piperidin-3-ol derivatives have shown promising results in inhibiting angiogenesis in human umbilical vein endothelial cells, indicating potential applications in cancer treatment (Wu et al., 2022).

Inhibition of Drug Efflux Pumps in Mycobacterium tuberculosis

- Compounds like piperine, a trans-trans isomer of 1-piperoyl-piperidine, have been studied for their role in inhibiting mycobacterial efflux proteins. These findings suggest potential applications in enhancing the efficacy of antimycobacterial drugs (Sharma et al., 2010).

Propiedades

IUPAC Name |

(3R)-piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWOSRSKDCZIFM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374746 | |

| Record name | (3R)-3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-piperidin-3-ol | |

CAS RN |

62414-68-0 | |

| Record name | (3R)-3-Piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)